![molecular formula C15H14ClN3O B1349270 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol CAS No. 364742-46-1](/img/structure/B1349270.png)

4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

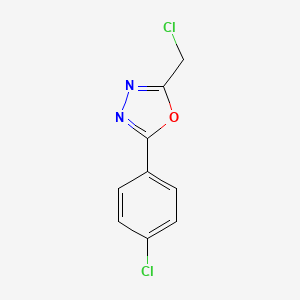

The compound “4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol” is a derivative of benzimidazole . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This compound is of interest because of its diverse biological and clinical applications .

Molecular Structure Analysis

The molecular structure of “this compound” includes a benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . The InChI code for this compound is 1S/C15H14ClN3O/c1-19-13-5-3-2-4-12 (13)18-15 (19)17-9-10-8-11 (16)6-7-14 (10)20/h2-8,20H,9H2,1H3, (H,17,18) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the retrieved data. The compound has a molecular weight of 287.75 .科学的研究の応用

DNA Binding and Fluorescence

The compound 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol, related to the synthetic dye Hoechst 33258, is known for its ability to bind strongly to the minor groove of double-stranded B-DNA, specifically with a preference for AT-rich sequences. This binding characteristic is crucial for its application as a fluorescent DNA stain, allowing for the visualization of DNA and chromosomes in cell biology research. It serves as a foundation for studying chromosomal structures and functions, aiding in the analysis of nuclear DNA content through techniques such as flow cytometry. Additionally, its analogs have found use as radioprotectors and topoisomerase inhibitors, highlighting its potential in drug design and the exploration of DNA-binding mechanisms (Issar & Kakkar, 2013).

Antioxidant and Pharmacological Effects

Chlorogenic Acid (CGA), another phenolic compound, exhibits a wide range of pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. Although not directly linked to this compound, CGA's diverse biological actions underscore the significant impact that structurally complex phenolic compounds can have on health and disease treatment. CGA's role in modulating lipid and glucose metabolism demonstrates the potential of phenolic compounds in addressing metabolic disorders (Naveed et al., 2018).

Food Chemistry and Toxicity Mitigation

In the realm of food science, phenolic compounds like methylglyoxal (not directly related but relevant for understanding the broad applications of phenols) are studied for their formation during food processing and their ability to react with dietary ingredients. Research into these reactions helps in understanding the balance between beneficial and deleterious effects of phenolic compounds in food, with implications for enhancing food safety and nutritional value (Zheng et al., 2020).

作用機序

Target of Action

It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .

Mode of Action

Benzimidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s known that the chemical properties of benzimidazole derivatives, such as their solubility and stability, can be influenced by environmental conditions .

生化学分析

Biochemical Properties

4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The benzimidazole moiety in its structure is known to bind to various enzymes, potentially inhibiting or activating their functions . For instance, benzimidazole derivatives have been reported to inhibit enzymes such as topoisomerase and kinases, which are crucial for DNA replication and cell signaling . The interaction of this compound with these enzymes could lead to alterations in cellular processes, making it a valuable tool for studying biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound could alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The benzimidazole ring in its structure allows it to bind to enzyme active sites, leading to inhibition or activation of enzymatic activity . This compound may also interact with DNA, causing changes in gene expression . The molecular mechanism of this compound involves the modulation of enzyme activity and gene expression, which in turn affects cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as altered gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation . At high doses, it could cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The benzimidazole moiety in its structure allows it to participate in redox reactions and other biochemical processes . This compound may also affect the levels of key metabolites, such as ATP and NADH, influencing cellular energy metabolism and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound may be actively transported across cell membranes by ATP-binding cassette (ABC) transporters or facilitated diffusion . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it could localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences cellular respiration and energy production . The subcellular localization of this compound determines its specific biochemical and cellular effects.

特性

IUPAC Name |

4-chloro-2-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O/c1-19-13-5-3-2-4-12(13)18-15(19)17-9-10-8-11(16)6-7-14(10)20/h2-8,20H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUMCRANUCCGDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354948 |

Source

|

| Record name | 4-Chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

364742-46-1 |

Source

|

| Record name | 4-Chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)

![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)

![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)

![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)

![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)

![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)